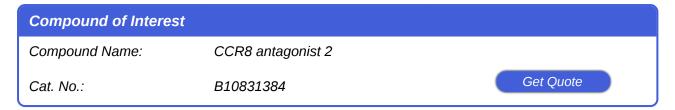


In-depth Technical Guide: CCR8 Antagonist 2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Structure and Properties of CCR8 Antagonist 2

CCR8 Antagonist 2, identified as compound 220 in patent WO2022000443A1, is a potent and selective small molecule inhibitor of the C-C chemokine receptor 8 (CCR8). Its systematic chemical name is N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide.

The structural and physical properties of **CCR8 Antagonist 2** are summarized in the table below.

Property	Value
Chemical Name	N-[2-chloro-6-methyl-4-[[(1R)-1-(1-methylpiperidin-4-yl)ethyl]sulfamoyl]phenyl]-2-methylbenzamide
CAS Number	2756350-98-6
Molecular Formula	C23H30CIN3O3S
Molecular Weight	464.02 g/mol
Source	Patent WO2022000443A1 (Compound 220)



Mechanism of Action and Therapeutic Potential

CCR8 is a G protein-coupled receptor (GPCR) predominantly expressed on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. The primary endogenous ligand for CCR8 is the chemokine CCL1. The binding of CCL1 to CCR8 on Tregs promotes their migration, survival, and immunosuppressive function within the tumor microenvironment, thereby facilitating tumor growth and immune evasion.

CCR8 Antagonist 2 functions by competitively binding to the CCR8 receptor, thereby blocking the interaction with its ligand CCL1. This inhibition of CCR8 signaling is expected to disrupt the recruitment and function of Tregs within the tumor, leading to an enhanced anti-tumor immune response. Due to its specific expression profile on tumor-associated Tregs, targeting CCR8 with antagonists like **CCR8 Antagonist 2** presents a promising therapeutic strategy for various cancers.

Experimental Data

While specific quantitative data for **CCR8 Antagonist 2** from the source patent is not publicly available in the searched literature, the following table includes representative data for other small molecule CCR8 antagonists to provide a comparative context for potency.

Compound Name	Assay Type	Target	Potency (IC50/Ki)	Reference
NS-15	Calcium Release Assay	Human CCR8	2 nM (IC50)	[1]
NS-15	Chemotaxis Assay (CCL1- induced)	Human CCR8	16 nM (IC50)	[1]
SB-649701	Calcium Release Assay	Human CCR8	pIC ₅₀ = 7.7	[2]
SB-649701	Chemotaxis Assay (HUT78)	Human CCR8	pIC ₅₀ = 6.3	[2]
SB-649701	Chemotaxis Assay (Th2)	Human CCR8	pIC ₅₀ = 7.0	[2]



Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the characterization of CCR8 antagonists.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CCR8 agonist.

Protocol:

- Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing human CCR8 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in Hanks' Balanced Salt Solution (HBSS) for 1 hour at 37°C in the dark.
- Compound Addition: The dye solution is removed, and cells are washed with HBSS. Test
 compounds (e.g., CCR8 Antagonist 2) at various concentrations are added to the wells and
 incubated for 15-30 minutes.
- Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader.
 The baseline fluorescence is recorded, followed by the addition of a CCR8 agonist (e.g., human CCL1) at a concentration that elicits a submaximal response (EC₈₀). The change in fluorescence intensity, corresponding to the intracellular calcium flux, is measured kinetically.
- Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Chemotaxis Assay



This assay assesses the ability of an antagonist to block the migration of CCR8-expressing cells towards a chemoattractant gradient.

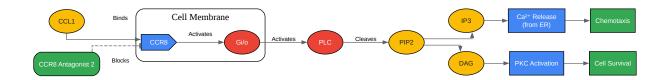
Protocol:

- Cell Preparation: A human T-cell line endogenously expressing CCR8 (e.g., HUT78) or primary human Th2 cells are washed and resuspended in serum-free RPMI 1640 medium.
- Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane (typically 5 μm pore size) is used. The lower chamber is filled with medium containing a CCR8 agonist (e.g., CCL1) as the chemoattractant.
- Compound Treatment: The cells are pre-incubated with various concentrations of the CCR8 antagonist or vehicle control for 30 minutes at 37°C.
- Cell Migration: The treated cells are added to the upper chamber of the Transwell plate.
- Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator with 5%
 CO₂ to allow for cell migration.
- Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye (e.g., Calcein AM) to label the cells and measuring the fluorescence in the lower chamber.
- Data Analysis: The percentage of inhibition of chemotaxis is calculated relative to the vehicle-treated control. IC50 values are determined from the concentration-response curves.

Signaling Pathway and Experimental Workflow Diagrams CCR8 Signaling Pathway

The following diagram illustrates the canonical G protein-coupled signaling pathway initiated by the binding of CCL1 to CCR8, leading to cellular responses such as chemotaxis and cell survival.





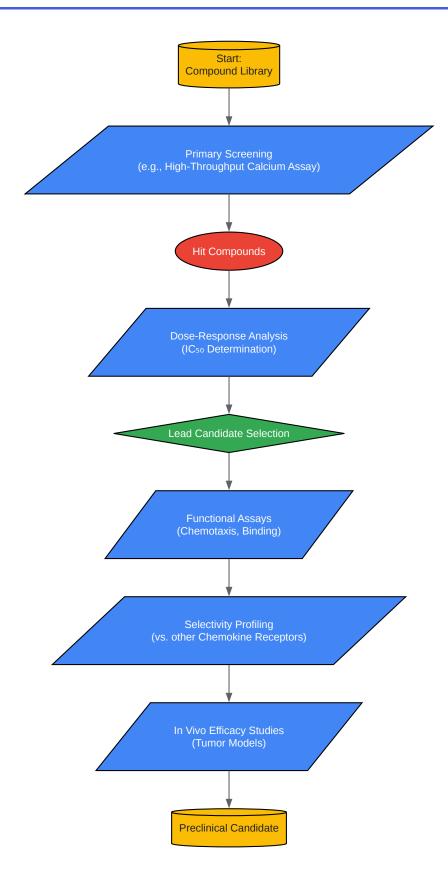
Click to download full resolution via product page

Caption: CCR8 signaling pathway upon CCL1 binding and its inhibition by CCR8 Antagonist 2.

Experimental Workflow for CCR8 Antagonist Characterization

The logical flow for identifying and characterizing a novel CCR8 antagonist is depicted below.





Click to download full resolution via product page

Caption: Workflow for the discovery and preclinical evaluation of a CCR8 antagonist.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. WO2022000443A1 Méthodes et compositions pour cibler des treg au moyen d'inhibiteurs de ccr8 - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-depth Technical Guide: CCR8 Antagonist 2].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831384#structure-of-ccr8-antagonist-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com